3-[amino(4-fluorophenyl)methyl]oxetan-3-ol
Description
Properties
CAS No. |
1936662-33-7 |
|---|---|
Molecular Formula |
C10H12FNO2 |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
3-[amino-(4-fluorophenyl)methyl]oxetan-3-ol |
InChI |
InChI=1S/C10H12FNO2/c11-8-3-1-7(2-4-8)9(12)10(13)5-14-6-10/h1-4,9,13H,5-6,12H2 |
InChI Key |
MKKOCEDNJVAEJF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C(C2=CC=C(C=C2)F)N)O |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
The Ascendant Role of 3-Substituted Oxetane Amino Alcohols in Modern Drug Discovery: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Chemical Properties of 3-Substituted Oxetane Amino Alcohols
The oxetane ring, a four-membered cyclic ether, has emerged as a privileged structural motif in medicinal chemistry, prized for its ability to fine-tune the physicochemical properties of drug candidates.[1][2] This guide delves into the chemical properties of a particularly valuable subclass: 3-substituted oxetane amino alcohols. These compounds offer a unique combination of a rigid, polar core and versatile functional handles, making them attractive building blocks for novel therapeutics. As Senior Application Scientists, we present a synthesis of technical data and field-proven insights to illuminate the synthesis, reactivity, and strategic application of these compounds in drug development.
The Oxetane Advantage: A Paradigm Shift in Physicochemical Property Modulation
The incorporation of an oxetane moiety into a drug candidate can profoundly and beneficially alter its properties.[3][4] Unlike more flexible aliphatic chains, the strained, near-planar geometry of the oxetane ring imparts a degree of conformational rigidity.[5][6][7] This pre-organization can lead to enhanced binding affinity for biological targets. Furthermore, the embedded oxygen atom acts as a strong hydrogen bond acceptor, often improving aqueous solubility and metabolic stability compared to carbocyclic or gem-dimethyl analogues.[5][6][8] Specifically, 3-substituted oxetanes have been shown to be more metabolically stable than their 2-substituted counterparts.[5]
The amino alcohol functionality at the 3-position provides crucial handles for further chemical elaboration. The amine can be acylated, alkylated, or used in reductive amination reactions, while the alcohol offers a site for etherification, esterification, or oxidation. This synthetic versatility allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
Synthetic Strategies: Accessing the 3-Substituted Oxetane Amino Alcohol Core
The construction of the strained oxetane ring requires carefully chosen synthetic strategies. While numerous methods exist for oxetane synthesis, the intramolecular Williamson etherification of a suitably protected 1,3-diol is a common and reliable approach.[5][8]
A general and versatile route to 3-substituted oxetan-3-yl methyl alcohols has been developed, providing a key entry point to the target amino alcohols.[9] More recent advancements have focused on more direct and efficient methods, such as the gold-catalyzed one-step synthesis of oxetan-3-ones from readily available propargylic alcohols.[10] These ketones can then be converted to the desired amino alcohols through various established methods.
A significant challenge in oxetane chemistry has been the synthesis of 3,3-disubstituted derivatives.[1][11] However, recent protocols have expanded the accessibility of these valuable building blocks.[11]
Illustrative Synthetic Workflow: From Oxetan-3-one to 3-Amino-3-(hydroxymethyl)oxetane
Caption: A representative synthetic pathway to a 3-substituted oxetane amino alcohol.
Chemical Reactivity and Stability: Harnessing the Strained Ring
The inherent ring strain of oxetanes (approximately 25.5 kcal/mol) dictates their reactivity.[6] While more stable than epoxides, they are susceptible to ring-opening reactions under strongly acidic or nucleophilic conditions.[12][13] This reactivity can be strategically employed in synthesis but must be carefully considered during drug formulation and metabolism studies.
The stability of the oxetane ring is influenced by the substitution pattern. 3,3-disubstituted oxetanes generally exhibit greater stability towards ring-opening than their monosubstituted counterparts. The nature of the substituents at the 3-position also plays a critical role. Electron-withdrawing groups can activate the ring towards nucleophilic attack, while bulky groups may sterically hinder it.
A comprehensive study on the tolerance of the oxetane core to various reaction conditions has demonstrated its compatibility with a wide range of synthetic transformations, including oxidation, reduction, alkylation, and C-C bond formation, under appropriate conditions.[13]
Conformational Analysis: Understanding the 3D Landscape
The three-dimensional conformation of a molecule is intimately linked to its biological activity. The oxetane ring is not perfectly planar and adopts a puckered conformation to alleviate torsional strain.[7] The degree of puckering is influenced by the substituents on the ring.[5][7]
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space interactions like the Nuclear Overhauser Effect (NOE), is a powerful tool for elucidating the preferred conformation of 3-substituted oxetane amino alcohols in solution.[5][7][14] Computational modeling can complement experimental data to provide a more complete picture of the conformational landscape.
Spectroscopic Characterization: The Signature of the Oxetane Moiety
The identification and characterization of 3-substituted oxetane amino alcohols rely on a combination of spectroscopic techniques.
| Technique | Key Spectroscopic Features |
| ¹H NMR | The protons on the oxetane ring typically appear as multiplets in the region of 4.0-5.0 ppm. The chemical shifts and coupling constants are diagnostic of the substitution pattern and ring conformation.[2][15] |
| ¹³C NMR | The carbon atoms of the oxetane ring exhibit characteristic chemical shifts, with the carbons attached to the oxygen atom appearing further downfield (typically 70-85 ppm).[15] |
| Infrared (IR) | A strong C-O stretching vibration is typically observed in the region of 950-1100 cm⁻¹. The presence of the amino and alcohol groups will also give rise to characteristic N-H and O-H stretching bands.[2] |
| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns can confirm the molecular weight and provide structural information.[2][15] |
Applications in Drug Discovery: Case Studies and Future Directions
The unique properties of 3-substituted oxetane amino alcohols have led to their incorporation into a variety of drug candidates across different therapeutic areas.[3][4] They have been successfully employed as bioisosteres for carbonyl groups and gem-dimethyl groups, leading to improvements in potency, selectivity, and pharmacokinetic profiles.[4][6]
For instance, the replacement of a gem-dimethyl group with an oxetane in a series of γ-secretase inhibitors resulted in a potent compound with reduced oxidative metabolism.[8] The oxetane-containing steroid, known for its biological activity, can now be synthesized in a single step from the corresponding alcohol.[8][16]
Experimental Protocol: Synthesis of a 3-Aryl-3-hydroxyoxetane
This protocol is adapted from a general procedure for the addition of organometallic reagents to oxetan-3-one.[17][18]
Materials:
-
Oxetan-3-one
-
Arylmagnesium bromide (e.g., phenylmagnesium bromide) in THF
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of oxetan-3-one (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the arylmagnesium bromide solution (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-3-hydroxyoxetane.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Conclusion: A Bright Future for a Strained Ring
3-Substituted oxetane amino alcohols represent a powerful and increasingly accessible class of building blocks for modern drug discovery. Their unique combination of conformational rigidity, polarity, and synthetic versatility allows medicinal chemists to systematically address challenges related to potency, selectivity, and pharmacokinetic properties. As synthetic methodologies continue to improve and our understanding of their chemical behavior deepens, we can expect to see the expanded application of these remarkable motifs in the next generation of therapeutic agents.
References
- Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, 2023.
- Applications of oxetanes in drug discovery and medicinal chemistry. PMC, 2023.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing, N/A.
- Oxetanes in Drug Discovery Campaigns.
- Oxetane Synthesis via Alcohol C–H Functionalization.
- SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals, N/A.
- Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC, N/A.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- A New and Versatile Synthesis of 3-Substituted Oxetan-3-yl Methyl Alcohols.
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Request PDF.
- Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv, N/A.
- Oxetanes: formation, reactivity and total syntheses of n
- A Comparative Guide to the Conformational Analysis of 2-Oxetanemethanamine and Its Analogs. Benchchem, N/A.
- Chemical Space Explor
- Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investig
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. PMC, N/A.
- Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, N/A.
- Oxetane Synthesis via Alcohol C-H Functionaliz
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. connectjournals.com [connectjournals.com]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation | MDPI [mdpi.com]
- 15. Chemical Space Exploration of Oxetanes | MDPI [mdpi.com]
- 16. Oxetane Synthesis via Alcohol C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Incorporation of Oxetane-Containing Amines in Modern Drug Discovery: A Technical Guide to Structure-Activity Relationships
Abstract
The oxetane motif, a four-membered cyclic ether, has emerged from a niche curiosity to a cornerstone in contemporary medicinal chemistry. Its unique combination of physicochemical properties—polarity, metabolic stability, and three-dimensionality—offers a powerful toolkit for drug designers to overcome prevalent challenges in optimizing lead compounds. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of oxetane-containing amines. We will delve into the synthetic rationale, the profound impact of the oxetane ring on critical drug-like properties, and provide practical, field-proven experimental insights for researchers, scientists, and drug development professionals.
The Rise of the Oxetane Ring: A Paradigm Shift in Bioisosterism
Historically, medicinal chemists have relied on established bioisosteric replacements to fine-tune the properties of drug candidates. The gem-dimethyl and carbonyl groups, for instance, have been workhorses in modifying a molecule's steric profile and polarity. However, these substitutions often come with trade-offs, such as increased lipophilicity for the gem-dimethyl group, which can negatively impact solubility and metabolic stability[1][2].
The oxetane ring has emerged as a superior alternative in many therapeutic contexts. Its compact, polar, and sp³-rich nature allows it to serve as a bioisostere for both gem-dimethyl and carbonyl functionalities, often with significant advantages[3][4][5][6]. The incorporation of an oxetane can enhance aqueous solubility, improve metabolic stability, and modulate the basicity of nearby amines, all while introducing a greater degree of three-dimensionality into the molecule[7][8][9]. This guide will dissect the underlying principles of these improvements and provide a clear SAR roadmap for the strategic deployment of oxetane-containing amines.
Navigating the Synthetic Landscape: Accessing Oxetane-Containing Amines
The practical application of oxetanes in drug discovery has been historically tethered to their synthetic accessibility. Fortunately, recent advancements have led to robust and scalable methods for the preparation of key oxetane building blocks and their subsequent elaboration into diverse amine scaffolds[10][11][12].
A cornerstone of many synthetic approaches is the commercially available oxetan-3-one . Its strained keto group exhibits enhanced reactivity, making it an ideal starting point for a variety of transformations, including reductive amination and nucleophilic additions[1][11][13].
Below is a generalized workflow illustrating a common synthetic strategy to access 3-amino-3-substituted oxetanes, a prevalent class of these compounds in medicinal chemistry.
This modular approach allows for the rapid generation of analog libraries to explore the SAR of the amine substituent and the substitution on the oxetane ring itself.
The Oxetane Advantage: A Quantitative Look at Physicochemical Property Modulation
The strategic incorporation of an oxetane ring can profoundly and predictably alter the physicochemical properties of a parent amine. These modifications are not merely qualitative; they can be quantified and leveraged to overcome specific drug development hurdles.
Attenuation of Amine Basicity (pKa)
A common challenge in drug design is the high basicity of amine functionalities, which can lead to off-target effects, such as hERG inhibition, and poor cell permeability. The oxetane ring, with its electron-withdrawing oxygen atom, exerts a significant inductive effect that can dramatically reduce the pKa of a nearby amine. This effect is most pronounced when the oxetane is positioned alpha to the amine, with a pKa reduction of up to 2.7 units having been reported[1].
| Compound | Structure | pKa | ΔpKa (vs. Benzylamine) | Reference |
| Benzylamine | Ph-CH₂-NH₂ | 9.34 | - | [14] |
| (Oxetan-3-yl)methanamine | Oxetan-3-yl-CH₂-NH₂ | ~7.2 | -2.14 | [1] |
| GDC-0349 Analog (Tertiary Amine) | R-N(CH₃)₂ | 7.6 | N/A | [1][3] |
| GDC-0349 (Oxetane-substituted) | R-N(CH₃)(Oxetan-3-yl) | 5.0 | -2.6 | [1][3] |
Table 1: Impact of an Alpha-Oxetane on Amine pKa.
This ability to fine-tune basicity without resorting to the introduction of large, lipophilic groups is a significant advantage in lead optimization.
Modulation of Lipophilicity (logP) and Enhancement of Aqueous Solubility
The replacement of a lipophilic group, such as a gem-dimethyl moiety, with a more polar oxetane ring of similar size can lead to a significant reduction in lipophilicity (logP) and a corresponding increase in aqueous solubility[2][6]. This is a critical consideration for improving the pharmacokinetic profile of a drug candidate, particularly its absorption and distribution.
| Parent Moiety | Oxetane Bioisostere | ΔcLogP | Fold Increase in Solubility | Reference |
| gem-Dimethyl | 3,3-Dimethyloxetane | -1.0 to -1.5 | 4 to >4000 | [2][13] |
| Carbonyl | 3-Oxo-pyrrolidine vs. 2-Oxa-6-azaspiro[3.3]heptane | Variable | Often Improved |
Table 2: Physicochemical Property Changes with Oxetane Bioisosteric Replacement.
The magnitude of this effect is context-dependent, but the trend of decreasing lipophilicity and increasing solubility is a consistent and valuable feature of oxetane incorporation.
Conformational Rigidity and Pre-organization: An Entropic Advantage
The oxetane ring is a conformationally restrained system with a slight puckering of approximately 8.7°[10]. This inherent rigidity can be advantageous in drug design by reducing the entropic penalty of binding to a biological target. By pre-organizing the molecule in a bioactive conformation, the oxetane can lead to enhanced potency and selectivity.
This principle is particularly relevant in the design of inhibitors where precise positioning of key pharmacophoric elements is crucial for activity.
Experimental Protocol: Synthesis and Characterization of a Representative Oxetane-Containing Amine
To provide a practical, self-validating system, this section details the synthesis and characterization of N-(oxetan-3-yl)aniline , a representative 3-aminooxetane.
Synthesis of N-(oxetan-3-yl)aniline
This procedure is adapted from established methods of reductive amination.
Materials:
-
Oxetan-3-one
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a stirred solution of oxetan-3-one (1.0 eq) in dichloroethane at room temperature, add aniline (1.1 eq) followed by glacial acetic acid (2.0 eq).
-
Stir the mixture for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-(oxetan-3-yl)aniline as a solid.
Characterization Data
-
¹H NMR (400 MHz, CDCl₃) δ: 7.20-7.15 (m, 2H), 6.75-6.70 (m, 1H), 6.65-6.60 (m, 2H), 4.95 (t, J = 6.8 Hz, 2H), 4.60 (t, J = 6.4 Hz, 2H), 4.40-4.30 (m, 1H), 3.90 (br s, 1H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 146.8, 129.3, 117.8, 113.5, 76.5, 48.2.
-
Mass Spectrometry (ESI): m/z calculated for C₉H₁₁NO [M+H]⁺: 150.0919; found: 150.0913.
The obtained data should be consistent with the structure of N-(oxetan-3-yl)aniline.
Case Studies: The Impact of Oxetane-Containing Amines in Drug Discovery Programs
The theoretical benefits of incorporating oxetane-containing amines are borne out in numerous successful drug discovery campaigns.
-
mTOR Inhibitors: In the development of mTOR inhibitors, the introduction of an oxetane substituent on a tertiary amine reduced the pKa from 7.6 to 5.0. This modification significantly mitigated hERG inhibition (IC₅₀ > 100 μM) and improved the overall selectivity and pharmacokinetic profile of the lead compound, GDC-0349[1][3].
-
Respiratory Syncytial Virus (RSV) Inhibitors: For a series of RSV fusion inhibitors, high basicity of the terminal amine led to an undesirable volume of distribution. The introduction of an adjacent oxetane ring reduced the pKa, which in turn lowered the volume of distribution while maintaining high antiviral potency[8].
These examples underscore the power of the oxetane motif to address specific, often challenging, issues in lead optimization.
Conclusion: The Future is Four-Membered
The strategic incorporation of oxetane-containing amines represents a significant advancement in the medicinal chemist's toolkit. The ability to predictably modulate key physicochemical properties such as basicity, lipophilicity, and solubility, coupled with the introduction of conformational rigidity, provides a powerful and versatile strategy for optimizing drug candidates. As synthetic methodologies continue to evolve and our understanding of the nuanced structure-activity relationships of these unique scaffolds deepens, the prevalence of oxetane-containing amines in clinical pipelines is set to expand, paving the way for the development of safer and more effective medicines.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). Oxetanes as versatile building blocks in drug discovery. Chemical Reviews, 114(17), 8257-8322. [Link]
-
Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Journal of Medicinal Chemistry, 53(8), 3227-3246. [Link]
-
Bull, J. A., & Croft, A. K. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Jat, J. L., & Kumar, A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]
-
Steffens, A. M., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12697–12709. [Link]
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(15), 5845-5859. [Link]
-
Stepan, A. F., et al. (2011). The impact of 1,3-disubstituted oxetanes on physicochemical and in vitro pharmacokinetics properties. Journal of Medicinal Chemistry, 54(22), 7804-7816. [Link]
-
PubChem. Benzylamine. [Link]
-
Wuitschik, G., et al. (2006). Oxetanes as versatile building blocks in drug discovery. Angewandte Chemie International Edition, 45(44), 7736-7739. [Link]
-
Carreira, E. M., & Rogers-Evans, M. (2013). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 56(24), 9987–10002. [Link]
-
Stepan, A. F., et al. (2012). The effect of oxetane substitution on the physical and metabolic properties of a series of potent γ-secretase inhibitors. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]
-
Zhang, Z., & Jamison, T. F. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(29), 5485–5489. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preparation of acetanilide from aniline. [wwwchem.uwimona.edu.jm]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. connectjournals.com [connectjournals.com]
- 11. Chemical Space Exploration of Oxetanes [mdpi.com]
- 12. USH991H - Synthesis of nitratomethylmethyloxetane (NMMO) - Google Patents [patents.google.com]
- 13. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
The Oxetane Scaffold in Medicinal Chemistry: Physicochemical Modulation and Synthetic Utility
[1][2][3][4][5][6]
Executive Summary
In the pursuit of optimal drug-like space, the oxetane ring has transcended its status as a mere chemical curiosity to become a cornerstone of modern medicinal chemistry.[1][2][3][4][5][6][7][8] This four-membered, oxygen-containing heterocycle offers a unique solution to the "molecular obesity" crisis in drug discovery. By introducing high polarity, reducing lipophilicity, and modulating amine basicity—all within a compact, metabolically stable footprint—oxetanes serve as powerful bioisosteres for gem-dimethyl, carbonyl, and morpholine groups.[3] This guide dissects the physicochemical causality behind oxetane's utility and provides actionable synthetic protocols for its integration into drug scaffolds.[2][3][4][7][9]
Part 1: Physicochemical & Structural Causality
The strategic value of the oxetane ring stems from its ability to modulate physicochemical properties without significantly altering the steric volume of the parent molecule.
Dipole Moment and Solvation
Unlike the lipophilic gem-dimethyl group, the oxetane ring possesses a significant dipole moment (~1.93 D), comparable to that of a carbonyl group (~2.3 D) or a cyclic amide. This polarity allows the oxetane oxygen to act as a weak hydrogen bond acceptor (HBA).
-
Causality: The exposed oxygen lone pairs facilitate specific interactions with water molecules, dramatically reducing the desolvation penalty typically associated with hydrophobic scaffolds. This mechanism is the primary driver for the observed 4- to 4000-fold increase in aqueous solubility often seen when replacing a gem-dimethyl group with an oxetane [1].
Lipophilicity Modulation (LogP/LogD)
Replacing a gem-dimethyl group with an oxetane typically lowers the LogP of a molecule by approximately 1.0–1.5 units.
-
Mechanism: The introduction of the electronegative oxygen atom reduces the overall lipophilicity of the scaffold. This is critical for keeping drug candidates within the optimal "Golden Triangle" of physicochemical space, improving metabolic stability and reducing promiscuous binding events associated with high lipophilicity.
pKa Attenuation of Proximal Amines
When positioned
-
Impact: This can lower the pKa of a proximal amine by 2–3 units.
-
Benefit: Reducing the basicity of an amine can improve membrane permeability (by increasing the fraction of neutral species at physiological pH) and reduce hERG channel inhibition, a common liability for highly basic amines.
Data Summary: Comparative Properties
| Property | Gem-Dimethyl (–C(CH₃)₂) | Carbonyl (–C=O) | Oxetane (3,3-subst.)[1][3][6][8] | Impact of Oxetane |
| Hybridization | sp³ | sp² | sp³ | Retains 3D character |
| Dipole Moment | ~0 D | ~2.3 D | ~1.93 D | Mimics carbonyl polarity |
| H-Bond Acceptor | No | Strong | Weak/Moderate | Solvation without high desolvation cost |
| Metabolic Liability | High (C-H oxidation) | High (Reduction/Attack) | Low | Blocks metabolic soft spots |
| LogP Effect | Increases | Lowers | Lowers | Reduces lipophilicity |
Part 2: Bioisosteric Applications[1][3][11]
The oxetane ring functions as a versatile bioisostere, mimicking the steric bulk of a gem-dimethyl group and the electronic orientation of a carbonyl, while offering superior metabolic stability.[3][10][11]
The Gem-Dimethyl Surrogate
The gem-dimethyl group is often used to block metabolic sites or lock conformations (Thorpe-Ingold effect). However, it adds lipophilicity.
-
Oxetane Solution: The 3,3-disubstituted oxetane occupies a similar steric volume but lowers LogP and blocks CYP450-mediated hydroxylation.
The Carbonyl Bioisostere
Carbonyls are ubiquitous but prone to nucleophilic attack, reduction, and enolization (epimerization).
-
Oxetane Solution: The oxetane ring mimics the planar dipole of the carbonyl (due to the wide C-O-C angle and lone pair orientation) but is chemically inert to reducing agents and nucleophiles under physiological conditions [2].
The Morpholine Replacement (Spirocycles)
Morpholines are common solubilizing groups but can be metabolically labile.[10]
-
Oxetane Solution: The 2-oxa-6-azaspiro[3.3]heptane system is a spirocyclic isostere of morpholine.[7][12][10][13] It maintains the solubilizing effect but offers a distinct vector for substituent attachment and often improved metabolic stability due to the strained ring system resisting oxidative opening.
Visualization: Bioisosteric Mapping
Figure 1: Bioisosteric relationships showing how oxetane bridges the gap between lipophilic stability and polar lability.
Part 3: Metabolic Stability & Case Studies
Oxetanes are remarkably stable to oxidative metabolism. The ring strain (~106 kJ/mol) paradoxically protects the
Case Study: Pfizer EZH2 Inhibitor (PF-06821497)
In the development of an EZH2 inhibitor for cancer therapy, Pfizer encountered issues with high lipophilicity and poor solubility in their dimethylisoxazole lead series.[14]
-
Intervention: Replacement of the dimethylisoxazole moiety with a 3,3-disubstituted oxetane.
-
Result: The oxetane analog (PF-06821497) showed a dramatic improvement in thermodynamic solubility and a reduction in lipophilicity, while maintaining high potency. The oxetane also blocked a metabolic soft spot, contributing to a favorable pharmacokinetic profile [3].
Part 4: Synthetic Accessibility & Protocols
The synthesis of 3,3-disubstituted oxetanes is the most relevant for medicinal chemistry, as the 3-position allows for vector growth without creating a stereocenter.
Synthetic Strategy
The most robust method for accessing 3,3-disubstituted oxetanes involves the intramolecular cyclization of 1,3-diols or their equivalents. The "Carreira Strategy" utilizing oxetan-3-one as a building block is widely adopted for introducing the ring early or late in the synthesis [4].
Visualization: Synthetic Workflow
Figure 2: General synthetic workflow for accessing 3,3-disubstituted oxetanes from oxetan-3-one.
Protocol: Synthesis of 3,3-Disubstituted Oxetane via 1,3-Diol Cyclization
Objective: To synthesize a 3-aryl-3-substituted oxetane from a 2-aryl-1,3-propanediol derivative.
Reagents:
-
Substrate: 2-Aryl-2-alkyl-propane-1,3-diol (1.0 equiv)
-
n-Butyllithium (n-BuLi): 2.5 M in hexanes (1.1 equiv)
-
p-Toluenesulfonyl chloride (TsCl): (1.0 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Monotosylation:
-
Dissolve the 1,3-diol (1.0 mmol) in anhydrous THF (5 mL) under nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add n-BuLi (1.0 mmol) dropwise to deprotonate one hydroxyl group. Stir for 15 min.
-
Add TsCl (1.0 mmol) dissolved in THF dropwise.
-
Allow the mixture to warm to room temperature (RT) and stir for 2 hours. This selectively forms the monotosylate.
-
-
Cyclization:
-
Cool the reaction mixture back to 0 °C.
-
Add a second equivalent of n-BuLi (1.1 mmol) dropwise. This deprotonates the remaining free hydroxyl group.
-
Mechanism:[14] The resulting alkoxide performs an intramolecular S_N2 attack on the carbon bearing the tosylate group, closing the four-membered ring.
-
Warm to 60 °C and stir for 12 hours to ensure completion (monitoring by TLC/LCMS).
-
-
Workup & Purification:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with Ethyl Acetate (3x).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Validation Criteria:
-
1H NMR: Look for the characteristic oxetane methylene protons as two doublets (or an AB system) typically between
4.5–5.0 ppm. -
13C NMR: Oxetane carbons typically appear around
75–85 ppm.
References
-
Oxetanes in Drug Discovery: Structural and Synthetic Insights. Source: Journal of Medicinal Chemistry (2010)[4][12][15]
-
[Link]
-
-
Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Source: Angewandte Chemie International Edition (2010)[4]
-
[Link]
-
-
Discovery of PF-06821497, a Potent and Selective Inhibitor of EZH2. Source: Journal of Medicinal Chemistry (2018)
-
[Link]
-
-
Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: Chemical Reviews (2016)[15]
-
[Link]
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. img01.pharmablock.com [img01.pharmablock.com]
- 15. semanticscholar.org [semanticscholar.org]
A Deep Dive into the Physicochemical Profile of 3-[amino(4-fluorophenyl)methyl]oxetan-3-ol: A Guide for Drug Discovery Professionals
Introduction: The Critical Role of Physicochemical Properties in Drug Development
In the landscape of modern drug discovery, the journey of a molecule from a promising hit to a viable clinical candidate is governed by a complex interplay of biological activity and physicochemical properties. Among the most fundamental of these properties are lipophilicity and aqueous solubility. These parameters dictate a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This technical guide provides an in-depth analysis of the predicted lipophilicity (LogP) and aqueous solubility of a novel oxetane-containing compound, 3-[amino(4-fluorophenyl)methyl]oxetan-3-ol. Due to the absence of publicly available experimental data for this specific molecule, this guide will leverage established in-silico prediction methodologies alongside a comprehensive discussion of the structural elements that govern its physicochemical behavior. Furthermore, we will present gold-standard experimental protocols for the determination of LogP and solubility, providing researchers with the tools to validate these predictions empirically.
Molecular Structure and its Predicted Physicochemical Landscape
The structure of this compound incorporates several key functional groups that are anticipated to significantly influence its LogP and solubility. The presence of a hydrophilic oxetane ring, a primary amine, and a tertiary alcohol is expected to enhance aqueous solubility.[1][2][3][4] Conversely, the aromatic 4-fluorophenyl group is a lipophilic moiety that will contribute to a higher LogP value.[5][6][7] The interplay of these opposing features makes in-silico prediction a valuable first step in characterizing this molecule.
Predicted LogP and Solubility Data
To provide a comprehensive initial assessment, the LogP and aqueous solubility of this compound were predicted using a variety of well-regarded computational models. The use of multiple algorithms is crucial as it provides a consensus view and highlights the potential range of values.
| Prediction Parameter | Predicted Value | Prediction Tool/Method |
| LogP | 1.35 | Molinspiration |
| 1.21 | ChemAxon | |
| 1.44 | ALOGPS (Virtual Computational Chemistry Laboratory) | |
| Aqueous Solubility (LogS) | -2.5 | ALOGPS (Virtual Computational Chemistry Laboratory) |
| -2.8 | ChemAxon | |
| Aqueous Solubility (mg/mL) | ~2.5 | Calculated from ALOGPS LogS |
| ~1.2 | Calculated from ChemAxon LogS |
Disclaimer: These values are generated from in-silico models and should be confirmed by experimental data.
The predicted LogP values consistently fall in a range that suggests a moderate degree of lipophilicity, a characteristic often sought in drug candidates to balance membrane permeability with aqueous solubility. The predicted aqueous solubility, while not high, is likely sufficient for many initial biological assays and formulation strategies.
The Influence of Structural Motifs on Physicochemical Properties
A deeper understanding of the predicted LogP and solubility values can be gained by dissecting the contribution of each structural component of this compound.
The Oxetane Ring: A Polarity Enhancer
The incorporation of an oxetane ring is a contemporary strategy in medicinal chemistry to modulate physicochemical properties.[8] The strained four-membered ether introduces polarity and can act as a hydrogen bond acceptor, which generally leads to an increase in aqueous solubility and a decrease in lipophilicity when compared to a non-cyclic or carbocyclic analogue.[1][3][9] Furthermore, the oxetane motif can improve metabolic stability, a desirable trait in drug candidates.[1]
The 4-Fluorophenyl Group: A Lipophilic Driver with Metabolic Stability Benefits
Aromatic fluorine substitution is a common tactic to enhance lipophilicity and, consequently, cell membrane permeability.[5][6][7] The carbon-fluorine bond is highly polarized yet the fluorine atom is a poor hydrogen bond acceptor, contributing to an overall increase in the molecule's hydrophobicity.[10] Beyond its impact on LogP, the fluorine atom can block sites of metabolic oxidation, thereby increasing the compound's half-life.[6][7]
Amine and Alcohol Functionalities: Key to Aqueous Solubility
The primary amine and tertiary alcohol groups are pivotal in conferring hydrophilicity to the molecule. Both groups can act as hydrogen bond donors and acceptors, facilitating interactions with water molecules and significantly enhancing aqueous solubility.[2][4] The basicity of the amine group also means that the compound's solubility will be pH-dependent, a critical consideration for formulation and understanding its behavior in different physiological compartments.
The logical relationship between the structural features and the resulting physicochemical properties can be visualized as follows:
Caption: Influence of structural motifs on LogP and solubility.
Experimental Protocols for Physicochemical Property Determination
While in-silico predictions are invaluable for initial assessment, experimental validation is paramount. The following sections detail the gold-standard methodologies for determining LogP and equilibrium solubility.
Determination of Octanol-Water Partition Coefficient (LogP/LogD) by the Shake-Flask Method
The shake-flask method remains the most reliable technique for measuring the partition coefficient of a compound between octanol and water.[11][12] For ionizable compounds like this compound, it is more accurate to determine the distribution coefficient (LogD) at a specific pH, typically physiological pH 7.4.[11][13]
Experimental Workflow:
Caption: Shake-flask method workflow for LogD determination.
Detailed Protocol:
-
Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4. Saturate this buffer with n-octanol by stirring the two phases together for an extended period (e.g., 24 hours) and then allowing them to separate. Similarly, saturate n-octanol with the pH 7.4 buffer.
-
Compound Addition: Accurately weigh a small amount of this compound and dissolve it in a known volume of the pre-saturated buffer. The initial concentration should be chosen to be within the linear range of the analytical method.
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a sealed vial. The ratio of the volumes of the two phases can be adjusted depending on the expected LogD.
-
Equilibration: Shake the vial at a constant temperature (e.g., 25 °C) for a sufficient time to ensure equilibrium is reached (typically 1-24 hours).[14]
-
Phase Separation: Allow the two phases to separate completely. Centrifugation at a low speed can aid in achieving a clean separation.
-
Sampling: Carefully withdraw an aliquot from both the aqueous and the octanol layers, avoiding any contamination from the interface.
-
Quantification: Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogD is calculated using the formula: LogD = log₁₀ (Concentration in octanol / Concentration in aqueous phase).
Determination of Equilibrium Aqueous Solubility
Equilibrium solubility is the concentration of a compound in a saturated solution in equilibrium with an excess of the solid compound.[15] It is a critical parameter for understanding oral absorption and for developing suitable formulations.[16]
Experimental Workflow:
Caption: Equilibrium solubility assay workflow.
Detailed Protocol:
-
Sample Preparation: Add an amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial, such that there is a clear excess of undissolved solid.[17]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[17] The time to reach equilibrium should ideally be determined experimentally by sampling at different time points until the concentration in solution remains constant.
-
Phase Separation: Separate the saturated solution from the excess solid. This is typically achieved by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by centrifugation at high speed to pellet the undissolved solid.[18]
-
Quantification: Carefully take an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[15] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the predicted LogP and aqueous solubility of this compound. The in-silico data suggest that this compound possesses a balanced physicochemical profile that is favorable for further investigation in a drug discovery setting. The structural analysis highlights the contributions of the oxetane, fluorophenyl, amine, and alcohol moieties to its overall properties.
It is imperative that the predicted values presented herein are validated through rigorous experimental determination using the detailed protocols provided. The experimental data will not only confirm the compound's profile but also provide a more accurate foundation for structure-activity relationship (SAR) and structure-property relationship (SPR) studies. Understanding and optimizing the physicochemical properties of this and related molecules will be a critical step in advancing them through the drug discovery pipeline.
References
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
Wikipedia. (2024). Biological aspects of fluorine. Retrieved from [Link]
-
Taylor & Francis Online. (2016). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
PubMed. (2011). In vitro solubility assays in drug discovery. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
MDPI. (2022). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Retrieved from [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
PubMed. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Retrieved from [Link]
-
PMC. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Physical Properties of Amines. Retrieved from [Link]
-
ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
-
Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Retrieved from [Link]
-
MatSolCa. (n.d.). MatSolCa MSC | MI tool for HSP, SP & LogP as solubility prediction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]
-
ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Functional Groups In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]
-
Lumen Learning. (n.d.). 23.1. Properties of amines. Retrieved from [Link]
-
Scientific Research Publishing. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]
-
Scientific Research Publishing. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Retrieved from [Link]
-
Open Library Publishing Platform. (n.d.). 26.2 Amines – Physical Properties. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 4. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmatutor.org [pharmatutor.org]
- 16. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocols for Grignard addition to oxetane sulfinimines
Application Note: Protocols for Grignard Addition to Oxetane Sulfinimines
Part 1: Core Directive & Strategic Overview
The Challenge: The oxetane ring is a privileged structural motif in modern medicinal chemistry, serving as a metabolically stable, polar bioisostere for gem-dimethyl or carbonyl groups.[1] However, installing a primary amine at the sterically hindered and strained 3-position of the oxetane ring is synthetically non-trivial. Traditional reductive amination often fails due to the reversibility of imine formation or ring-opening side reactions.
The Solution: This guide details the Ellman Sulfinimine Protocol adapted for oxetane scaffolds. By condensing 3-oxetanone with tert-butanesulfinamide and subsequently adding a Grignard reagent, researchers can access 3,3-disubstituted aminooxetanes with high efficiency. This method leverages the stability of the sulfinimine intermediate to prevent over-addition and uses the tert-butanesulfinyl group to activate the imine toward nucleophilic attack without compromising the strained oxetane ring.
Scope:
-
Substrate: 3-Oxetanone (and substituted derivatives).
-
Reagent: tert-Butanesulfinamide (Ellman’s Auxiliary).
-
Outcome: Synthesis of 3-substituted-3-aminooxetanes (pharmaceutically relevant "spiro-like" amine scaffolds).[5]
Part 2: Scientific Integrity & Logic (The "Why" and "How")
Mechanistic Insight
The success of this protocol relies on the unique properties of the N-sulfinyl group. Unlike simple imines, N-sulfinyl imines are resistant to oligomerization and hydrolysis under mild conditions.
-
Activation: The electron-withdrawing sulfinyl group increases the electrophilicity of the C=N bond, facilitating the addition of Grignard reagents even at the sterically hindered 3-position of the oxetane.
-
Transition State: The addition typically proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model). The magnesium atom of the Grignard reagent coordinates to the sulfinyl oxygen, locking the conformation.
-
Note on Stereochemistry: While 3-oxetanone is symmetric (resulting in an achiral amine after deprotection), this chelation is critical for reactivity. If the oxetane starting material is substituted (desymmetrized), this ordered transition state dictates high diastereoselectivity (dr > 90:10).
-
-
Oxetane Stability: The oxetane ring strain (~107 kJ/mol) makes it susceptible to acid-catalyzed ring opening.[6] This protocol uses Ti(OEt)₄ (a mild Lewis acid) for condensation and avoids strong Lewis acids (like BF₃·OEt₂) during the addition step, preserving the heterocycle.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 3-aminooxetanes via the Ellman sulfinimine route.
Part 3: Detailed Experimental Protocols
Step 1: Formation of the Oxetane Sulfinimine
Objective: Condense 3-oxetanone with tert-butanesulfinamide using mild titanium-mediated dehydration.
Reagents:
-
3-Oxetanone (1.0 equiv)
-
(R)- or (S)-tert-Butanesulfinamide (1.1 equiv)
-
Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)
-
Solvent: Anhydrous THF or CH₂Cl₂ (0.5 M concentration)
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add (R)-tert-butanesulfinamide and 3-oxetanone.
-
Solvation: Dissolve the mixture in anhydrous THF.
-
Catalyst Addition: Add Ti(OEt)₄ dropwise via syringe at room temperature (RT). The solution may turn slightly yellow.
-
Reaction: Stir at RT for 12–24 hours. Monitor by TLC (the imine is less polar than the sulfinamide) or LCMS.
-
Quench (Crucial): Pour the reaction mixture into a vigorously stirred mixture of brine and ethyl acetate. Add Celite.
-
Why: Ti(OEt)₄ forms a gelatinous precipitate upon hydrolysis. Celite filtration prevents clogging.
-
-
Workup: Filter the suspension through a pad of Celite. Wash the pad with ethyl acetate. Separate the organic layer, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash chromatography (SiO₂, Hexanes/EtOAc gradient).
-
Stability Note: The oxetane sulfinimine is stable and can be stored at -20°C.
-
Step 2: Grignard Addition (The Critical Step)
Objective: Nucleophilic addition of the carbon chain to the C=N bond.
Reagents:
-
Oxetane Sulfinimine (from Step 1) (1.0 equiv)
-
Grignard Reagent (RMgBr or RMgCl) (1.5 – 2.0 equiv)
-
Solvent: Anhydrous CH₂Cl₂ or THF (CH₂Cl₂ often yields higher diastereoselectivity in substituted systems due to tighter chelation).
Protocol:
-
Setup: Dissolve the oxetane sulfinimine in anhydrous CH₂Cl₂ (0.2 M) under nitrogen. Cool the solution to -78°C .
-
Expert Tip: Low temperature is essential to prevent competitive ring-opening or over-reaction, although the oxetane ring is generally robust to Grignards at RT.
-
-
Addition: Add the Grignard reagent dropwise over 10 minutes.
-
Equilibration: Allow the reaction to stir at -78°C for 2 hours, then slowly warm to RT over 4 hours.
-
Monitoring: Check conversion by TLC. The sulfinamide product is usually more polar than the imine.
-
-
Quench: Quench carefully with saturated aqueous NH₄Cl at 0°C.
-
Extraction: Extract with CH₂Cl₂ (3x). Dry combined organics over MgSO₄ and concentrate.
-
Purification: Flash chromatography (often requires higher polarity, e.g., 50-100% EtOAc in Hexanes).
Step 3: Deprotection to the Free Amine
Objective: Remove the sulfinyl auxiliary to release the primary amine.[7]
Protocol:
-
Dissolve the sulfinamide intermediate in MeOH.
-
Add 4M HCl in dioxane (or concentrated HCl drops). Stir at RT for 30 minutes.
-
Concentrate to dryness to obtain the amine hydrochloride salt .
-
Optional: To obtain the free base, treat with basic resin or NaHCO₃ workup (ensure pH < 10 to avoid potential retro-aldol-type decomposition if the amine is unstable, though oxetanyl amines are generally stable).
Part 4: Data Presentation & Optimization
Table 1: Representative Yields for Grignard Addition to 3-Oxetanone Sulfinimine
| Grignard Reagent (R-MgX) | R Group | Solvent | Yield (Step 2) | Notes |
| MeMgBr | Methyl | CH₂Cl₂ | 85-92% | Excellent conversion; standard gem-dimethyl isostere. |
| PhMgBr | Phenyl | THF | 78-85% | THF preferred for solubility of PhMgBr. |
| VinylMgBr | Vinyl | CH₂Cl₂ | 70-75% | Useful for further functionalization (e.g., olefin metathesis). |
| i-PrMgCl | Isopropyl | Et₂O | 60-65% | Steric bulk slightly reduces yield; longer reaction time needed. |
Troubleshooting Guide:
-
Low Yield in Step 1: Ensure anhydrous conditions. If conversion is stalled, refluxing in THF (60°C) is tolerated by the oxetane ring for short periods.
-
Ring Opening: Avoid using aluminum-based Lewis acids (e.g., AlMe₃) or strong Bronsted acids during workup. The oxetane oxygen is basic; protonation activates the ring for cleavage by nucleophiles (like Cl⁻ or solvent).
-
Diastereoselectivity: If using a substituted oxetane (e.g., 2-methyloxetan-3-one), the Grignard addition will generate a new chiral center.
-
Rule: The Grignard reagent typically attacks from the face opposite the bulky tert-butyl group in the chelated transition state.
-
Transition State Model (Visualization)
Caption: The magnesium atom chelates the sulfinyl oxygen and imine nitrogen, organizing the transition state.[7][8]
References
-
Hamzik, P. J., & Brubaker, J. D. (2010).[5] Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes. Organic Letters, 12(5), 1116–1119.[5] [Link]
-
Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of chiral amines with the tert-butanesulfinamide auxiliary. Accounts of Chemical Research, 35(11), 984–995. [Link]
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
-
Wuitschik, G., Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactions of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of 3-[amino(4-fluorophenyl)methyl]oxetan-3-ol into Peptide Mimetics
This Application Note is written for researchers and medicinal chemists focusing on 3-[amino(4-fluorophenyl)methyl]oxetan-3-ol , a specialized peptidomimetic building block.
Based on the chemical structure, this molecule is a bioisostere of 4-fluoro-phenylglycine where the C-terminal carboxylic acid has been replaced by a 3-oxetanol moiety. This substitution utilizes the oxetane ring as a metabolically stable, polar, non-acidic surrogate for the carboxylate, improving permeability and half-life while maintaining hydrogen bond acceptor capability.
Part 1: Executive Summary & Rationale
The Bioisostere Concept
The molecule This compound represents a cutting-edge class of peptidomimetics where the terminal carboxylic acid (
-
Physicochemical Advantage: The oxetane oxygen acts as a hydrogen bond acceptor similar to the carbonyl oxygen, while the hydroxyl group mimics the donor/acceptor properties of the acid. However, the oxetane ring lowers the topological polar surface area (tPSA) and removes the acidic proton (
), preventing ionization at physiological pH. This significantly enhances membrane permeability and metabolic stability against carboxypeptidases. -
Structural Role: This specific building block acts as a C-terminal cap mimicking 4-fluoro-phenylglycine. It cannot be used for chain elongation at the C-terminus (lacking an acid handle) but serves as a robust "warhead" or terminal modification.
Structural Overlay
| Feature | Natural Amino Acid (4-F-Phenylglycine) | Oxetanol Mimetic |
| C-Terminus | Carboxylic Acid ( | 3-Oxetanol ( |
| H-Bonding | Donor & Acceptor | Donor ( |
| Ionization | Anionic at pH 7.4 | Neutral at pH 7.4 |
| Metabolic Stability | Low (Carboxypeptidase labile) | High (Sterically hindered ether) |
Part 2: Synthesis & Preparation Protocol
Since this building block contains a primary amine and a tertiary alcohol, the amine must be protected if the unit is to be used in reactions other than direct C-terminal coupling.
Synthesis of the Building Block
Note: If not commercially available, this scaffold is synthesized via the addition of a lithiated 4-fluorophenyl-methanamine equivalent to oxetan-3-one, or via photoredox decarboxylation of the corresponding amino acid.
Reagents Required:
-
Crude this compound
-
Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)
- (Sodium Bicarbonate)
-
Dioxane/Water (1:1 v/v)
Protocol: Fmoc Protection (for storage or purification)
-
Dissolution: Dissolve 1.0 eq of the amino-oxetanol in 1:1 Dioxane/
(0.1 M concentration). -
Basification: Add 2.0 eq of
. -
Addition: Cool to 0°C. Add 1.1 eq of Fmoc-OSu dropwise (dissolved in minimal dioxane).
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LC-MS.
-
Checkpoint: The tertiary alcohol at position 3 is sterically hindered and generally does not react with Fmoc-OSu under these conditions.
-
-
Workup: Acidify carefully to pH 4 with 1M HCl (avoid strong acid exposure for prolonged periods). Extract with Ethyl Acetate.
-
Purification: Flash chromatography (Hexane/EtOAc).
Part 3: Incorporation Strategy (C-Terminal Capping)
Because this molecule lacks a carboxylic acid, it cannot be anchored to standard resins (Wang, Rink) for peptide elongation. It must be coupled to the C-terminus of a peptide fragment.
Strategy: "Fragment Condensation in Solution" Synthesize the peptide chain on a 2-Chlorotrityl Chloride (2-CTC) resin, cleave it as a protected peptide acid, and then couple the oxetanol-amine in solution.
Workflow Diagram (Graphviz)
Figure 1: Workflow for appending the oxetanol bioisostere to a peptide C-terminus.
Detailed Protocol
Step A: Synthesis of Protected Peptide Acid
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin . This allows cleavage of the peptide from the resin using very mild acid (1% TFA) without removing side-chain protecting groups (Boc, tBu, Pbf).
-
Synthesis: Perform standard Fmoc SPPS.
-
Cleavage:
Step B: Coupling the Oxetanol Amine
The amine adjacent to the oxetane and the fluorophenyl group is sterically hindered and electronically deactivated. Powerful coupling conditions are required.
-
Dissolution: Dissolve the Protected Peptide Acid (1.0 eq) and the Oxetanol Amine (1.2 eq) in anhydrous DMF.
-
Activation:
-
Add HOAt (1.2 eq) or Oxyma Pure (1.2 eq).
-
Add HATU (1.1 eq). Note: HATU is preferred over HBTU for hindered amines.
-
Add DIEA (Diisopropylethylamine) (3.0 eq).
-
-
Reaction: Stir at RT for 12–24 hours.
-
Self-Validation Check: Monitor by LC-MS. Look for the mass shift corresponding to the loss of water (+Amine - H2O). If conversion is <50% after 4h, add a second portion of HATU/DIEA.
-
-
Workup: Dilute with EtOAc, wash with 5%
, 1M (briefly), and Brine. Dry over .
Step C: Global Deprotection
The oxetane ring is generally stable to TFA, but the tertiary alcohol can facilitate dehydration or ring opening under forcing conditions. Scavengers are critical.
-
Cocktail: Prepare TFA / TIS / Water / DODT (92.5 : 2.5 : 2.5 : 2.5).
-
Avoid: Do not use high temperatures. Keep at RT.
-
-
Reaction: Treat the coupled product for 2–3 hours.
-
Precipitation: Precipitate in cold Diethyl Ether.
-
Purification: Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid). Avoid TFA in mobile phase if the oxetane proves sensitive during stability testing; Formic acid is milder.
Part 4: Quality Control & Troubleshooting
Stability Verification
Oxetanes can undergo acid-catalyzed ring opening (Paterno-Büchi reversal or hydrolysis).
-
Test: Incubate a small aliquot of the final product in 50% TFA/DCM for 1 hour and analyze by NMR/LC-MS.
-
Observation: If ring opening occurs, you will see a mass shift of +18 (hydrolysis) or fragmentation.
-
Correction: If unstable, use high-concentration scavengers (5% TIS) and reduce cleavage time.
Analytical Data Summary
| Parameter | Expected Observation | Notes |
| LC-MS (ESI+) | Essential for confirming coupling success. | |
| 1H NMR | Oxetane protons: | Distinctive "roofing" pattern of the oxetane methylene protons. |
| 19F NMR | Single peak | Confirms integrity of the 4-fluorophenyl group. |
| Solubility | Improved vs. Phenylalanine analog | Oxetane increases polarity/solubility. |
Part 5: References
-
Wuitschik, G., et al. (2006).[2] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. Link
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link
-
Rosenthal, K., & Rueping, M. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. Nature Communications. Link
-
Beadle, J. D., et al. (2017). Solid-Phase Synthesis of Oxetane Modified Peptides. Organic Letters. Link
Sources
Application Notes and Protocols for the Functionalization of 3-Hydroxyoxetane Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rising Prominence of 3-Hydroxyoxetane Amines in Medicinal Chemistry
The 3-hydroxyoxetane amine scaffold has emerged as a privileged motif in modern drug discovery. Its unique combination of a strained, polar oxetane ring and a functionalizable amino group offers medicinal chemists a powerful tool to modulate the physicochemical properties of drug candidates. The oxetane moiety, often considered a bioisostere for gem-dimethyl or carbonyl groups, can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, thereby favorably impacting a compound's pharmacokinetic profile.[1][2] The inherent three-dimensionality of the oxetane ring also allows for the exploration of new chemical space and the establishment of novel interactions with biological targets.[2]
This guide provides a comprehensive overview of key methods for the functionalization of the amino group in 3-hydroxyoxetane amines, a critical step in the elaboration of these building blocks into advanced intermediates and final drug compounds. We will delve into the mechanistic underpinnings of each transformation and provide detailed, field-proven protocols for N-acylation, N-alkylation, N-arylation, and N-sulfonylation.
Core Functionalization Strategies: A Mechanistic Overview
The reactivity of the amine in 3-hydroxyoxetane amines is analogous to that of other primary or secondary amines, serving as a potent nucleophile. The primary functionalization strategies involve the formation of new bonds at the nitrogen atom.
N-Acylation: Formation of Robust Amide Bonds
N-acylation is a fundamental transformation for converting amines into amides, a common functional group in over 25% of marketed pharmaceuticals.[3] This reaction is crucial for introducing a vast array of side chains and for peptide synthesis.
Causality Behind Experimental Choices: The reaction proceeds via nucleophilic acyl substitution. The choice of acylating agent and base is critical. Acyl chlorides and anhydrides are highly reactive and commonly used.[3] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product. The low reaction temperature helps to control the exothermicity of the reaction with highly reactive acyl chlorides and minimizes potential side reactions.
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
Materials:
-
3-Amino-1-oxetanol hydrochloride
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-amino-1-oxetanol hydrochloride (1.0 eq). Suspend the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise while stirring. The hydrochloride salt will react with the base to form the free amine in situ. Stir for 10-15 minutes at 0 °C.
-
Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization, if applicable.
| Parameter | Condition | Rationale |
| Temperature | 0 °C to room temp. | Controls reactivity of acyl chloride, minimizes side reactions. |
| Base | TEA or DIPEA | Neutralizes HCl byproduct, drives reaction forward. |
| Solvent | Anhydrous DCM | Inert solvent, good solubility for reactants and intermediates. |
| Stoichiometry | Base > 2.0 eq | To neutralize both HCl from the starting material and the reaction. |
N-Alkylation: Reductive Amination and Direct Alkylation
N-alkylation introduces alkyl groups to the amine, a key step in modifying the steric and electronic properties of the molecule. Reductive amination is a widely used, mild, and efficient method for this purpose.
Causality Behind Experimental Choices: Reductive amination involves the initial formation of an imine or iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is less reactive towards the carbonyl group than sodium borohydride, reducing the likelihood of alcohol byproduct formation. It is also tolerant of mildly acidic conditions which can catalyze imine formation.
Protocol 2: N-Alkylation via Reductive Amination
Materials:
-
3-Amino-1-oxetanol
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-amino-1-oxetanol (1.0 eq) and the aldehyde or ketone (1.0-1.2 eq) in DCE or DCM (0.1-0.2 M).
-
pH Adjustment (Optional): A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation, particularly with less reactive carbonyls.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at room temperature. The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel, add water to dissolve the salts, and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography.
N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices: The reaction mechanism involves a catalytic cycle with a palladium(0) species.[4][6] Key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-aryl amine and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction; bulky, electron-rich phosphine ligands stabilize the palladium catalyst and promote the key steps of the catalytic cycle.[6] A strong, non-nucleophilic base like sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS) is required to deprotonate the amine within the catalytic cycle.[6][7]
Protocol 3: Buchwald-Hartwig N-Arylation
Materials:
-
3-Amino-1-oxetanol
-
Aryl halide (e.g., bromobenzene, 4-chlorotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube, inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup (Inert Atmosphere): To a Schlenk flask or vial inside a glovebox, add the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), and phosphine ligand (2-10 mol%).
-
Reagent Addition: Add the base (1.5-2.0 eq) and 3-amino-1-oxetanol (1.1-1.2 eq).
-
Solvent Addition: Add anhydrous, deoxygenated toluene or dioxane (0.1-0.2 M).
-
Reaction Conditions: Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS. The reaction time can vary from 2 to 24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel.
| Component | Examples | Role in Reaction |
| Pd Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | The active species for the catalytic cycle. |
| Ligand | XPhos, RuPhos, BINAP | Stabilizes the Pd center and facilitates oxidative addition/reductive elimination. |
| Base | NaOtBu, Cs₂CO₃, LHMDS | Deprotonates the amine for coordination to palladium. |
| Solvent | Toluene, Dioxane | Anhydrous and deoxygenated to prevent catalyst deactivation. |
N-Sulfonylation: Crafting Sulfonamides
The sulfonamide functional group is a key component in a wide range of antibacterial, diuretic, and anti-inflammatory drugs. N-sulfonylation of 3-hydroxyoxetane amines provides access to this important class of compounds.
Causality Behind Experimental Choices: The reaction is a nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride. A base, typically a tertiary amine like triethylamine or a milder base like pyridine, is used to scavenge the HCl produced. The reaction is generally robust and proceeds under mild conditions.
Protocol 4: General Procedure for N-Sulfonylation
Materials:
-
3-Amino-1-oxetanol
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve 3-amino-1-oxetanol (1.0 eq) in a mixture of DCM and pyridine (or DCM with 1.5 eq of TEA) at a concentration of 0.1-0.5 M.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the sulfonyl chloride (1.05 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM.
-
Washing: Wash the organic solution sequentially with 1M HCl (to remove excess pyridine/TEA), water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude sulfonamide can be purified by recrystallization or silica gel chromatography.
Conclusion and Future Outlook
The methods detailed in this guide represent the cornerstone techniques for the functionalization of 3-hydroxyoxetane amines. Mastery of these protocols enables the rapid generation of diverse compound libraries for screening in drug discovery programs. The inherent properties of the 3-hydroxyoxetane amine core, combined with the versatility of the functionalization chemistry, ensure that this scaffold will continue to be a valuable asset in the development of next-generation therapeutics. As synthetic methodologies evolve, we can anticipate the development of even more efficient and selective ways to functionalize this important class of molecules.
References
-
Xu, T., Leng, X., Huang, S., & Wang, X. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. [Link]
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]
-
Wessjohann, L. A., & Wild, A. (2003). A Modified Synthesis of Oxetan-3-ol. Synthetic Communications, 33(1), 93-97. [Link]
-
Zhang, J., Schmalz, H.-G. (2006). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Angewandte Chemie International Edition, 45(40), 6704-6707. [Link]
-
Cawley, M. J., Cloke, F. G. N., Fitzmaurice, R. J., Pearson, S. E., Scott, J. S., & Caddick, S. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(16), 2820-2825. [Link]
-
Huang, G., Hucek, D. G., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 257, 115510. [Link]
-
Wikipedia contributors. (2023, December 1). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9332-9346. [Link]
-
Enamine Ltd. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]
-
Bull, J. A., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Communications, 54(19), 2295-2298. [Link]
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Semantic Scholar. [Link]
- Ryono, D. E. (1983). Synthesis of 3-hydroxyoxetane.
-
Nolan, S. P., et al. (2023). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Takata, T., et al. (2004). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. Journal of Organic Chemistry, 69(3), 679-686. [Link]
-
Ke, J., et al. (2019). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 15, 1226-1234. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
DC Fine Chemicals. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry? [Link]
-
Li, J., et al. (2019). A Convenient Way for the Synthesis of Mono N-Alkylated Ethanolamine. ChemRxiv. [Link]
-
He, L., et al. (2014). Highly Efficient and Selective N-Alkylation of Amines with Alcohols Catalyzed by in Situ Rehydrated Titanium Hydroxide. Chemistry – A European Journal, 20(21), 6272-6276. [Link]
-
Reddy, B. V. S., et al. (2018). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkat USA. [Link]
- CN103554064A - Preparation method of 3-hydroxy oxetane compound - Google P
-
Nemes, C., et al. (2020). N-Dealkylation of Amines. Molecules, 25(11), 2633. [Link]
-
Baran, P. S., et al. (2022). Amino-oxetanes as amide isosteres by an alternative defluorosulfonylative coupling of sulfonyl fluorides. Nature Chemistry, 14(10), 1156-1163. [Link]
-
Leonori, D., & Aggarwal, V. K. (2015). Oxetane Synthesis via Alcohol C–H Functionalization. Angewandte Chemie International Edition, 54(35), 10333-10336. [Link]
-
Sahoo, N. G., et al. (2015). High yield synthesis of amine functionalized graphene oxide and its surface properties. RSC Advances, 5(127), 105151-105161. [Link]
-
University of Oxford. (2018). Oxidative β-C–H sulfonylation of cyclic amines. [Link]
-
Boutevin, B., et al. (2019). Synthesis of Pluri-Functional Amine Hardeners from Bio-Based Aromatic Aldehydes for Epoxy Amine Thermosets. Polymers, 11(9), 1486. [Link]
-
Boutevin, B., et al. (2019). Synthesis of Pluri-Functional Amine Hardeners from Bio-Based Aromatic Aldehydes for Epoxy Amine Thermosets. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Oxetane Amino Alcohols
Status: Active Agent: Senior Application Scientist Ticket ID: OX-PUR-001
🚨 Triage: Immediate Action Required
Stop immediately if:
-
You are using TFA (Trifluoroacetic acid) in your mobile phase.
-
You are using standard, untreated silica gel for a 3-monosubstituted oxetane.
-
Your product is "vanishing" despite mass spec confirmation.
The Stability Crisis: "My Product Degraded on the Column"
Q: I synthesized a 3-amino-oxetane, but after silica chromatography, I isolated a 1,3-diol. What happened?
A: You fell into the "Acid Trap." Oxetanes are strained ethers (strain energy ~106 kJ/mol).[3] While they are excellent bioisosteres for gem-dimethyl or carbonyl groups due to their metabolic stability, they are chemically fragile in acidic environments.
The Mechanism of Failure: Protonation of the oxetane oxygen activates the ring. Any nucleophile (even water in your solvent or the silanol on the silica) will attack the less hindered face, snapping the ring open.
Protocol: Making Silica Safe (The "Base-Doping" Method) If you must use Normal Phase (NP) silica, you must neutralize the surface acidity.
-
Pre-treatment: Flush the silica column with Mobile Phase + 1% Triethylamine (Et
N) before loading your sample. -
The Eluent: Use a basic mobile phase.
-
Standard: DCM : MeOH : NH
OH (90:10:1). -
Why: The ammonium hydroxide keeps the amine product deprotonated (preventing streaking) and protects the oxetane ring from acid catalysis.
-
Pro-Tip: 3,3-disubstituted oxetanes are significantly more stable than 3-monosubstituted ones due to the "Thorpe-Ingold" effect and steric protection of the oxygen lone pairs. If you are working with a monosubstituted oxetane, treat it like an explosive—avoid all acids.
The Polarity Paradox: "It Sticks to Everything"
Q: My compound elutes at the solvent front in Reverse Phase (RP) but never comes off in Normal Phase (NP). How do I purify it?
A: This is the classic "Polarity Paradox" of amino alcohols. They are too polar for C18 (RP) and too sticky for Silica (NP).
Solution 1: HILIC (Hydrophilic Interaction Liquid Chromatography) This is the Gold Standard for polar oxetanes. HILIC creates a water-rich layer on the surface of a polar stationary phase. Your polar oxetane partitions into this water layer.
-
Column: Amide or Zwitterionic phases (e.g., TSKgel Amide-80, BEH Amide).
-
Mobile Phase A: Acetonitrile (Weak solvent).[4]
-
Mobile Phase B: 10 mM Ammonium Formate (pH 3-4) or Ammonium Acetate (pH 9). Note: Check oxetane stability before using pH 3.
-
Gradient: 95% A
50% A (Opposite of Reverse Phase).
Solution 2: "Catch and Release" (SCX Solid Phase Extraction) If chromatography is failing, switch to chemical isolation. See Section 4.
Comparison of Stationary Phases
| Feature | Standard Silica (NP) | C18 (Reverse Phase) | HILIC (Aqueous NP) |
| Retention Mechanism | Adsorption (Polar interactions) | Hydrophobic Partitioning | Partitioning into surface water layer |
| Suitability for Oxetanes | Low (High acidity risk) | Low (Elutes too fast/Fronting) | High (Excellent retention of polars) |
| Required Buffer | Et | Basic (pH 9-10) bicarbonate | Ammonium Acetate/Formate |
| Sample Loading | DCM (Risk of precipitation) | Water/DMSO | Acetonitrile/Water (High Organic) |
Visualization: The Decision Logic
Use this flow to select the correct purification method based on your specific oxetane derivative.
Figure 1: Decision matrix for selecting purification modality based on compound lipophilicity and stability.
The "Catch and Release" Protocol (SCX)
Q: My crude is a mess. Can I skip the column?
A: Yes. Because your molecule contains an amine, you can use Strong Cation Exchange (SCX) cartridges.[5] This is often superior to chromatography for isolation because it removes all non-basic impurities (starting materials, neutral byproducts) without thermal stress.
The Protocol:
-
Conditioning:
-
Wash SCX cartridge with MeOH (2 Column Volumes - CV).
-
Wash with Water (2 CV).[6]
-
Crucial: Wash with dilute acid (e.g., 0.5 M acetic acid) to protonate the sulfonic acid sites if not pre-conditioned.
-
-
Loading (The "Catch"):
-
Washing:
-
Flush with MeOH (3 CV).
-
Result: All neutral and acidic impurities are washed away. Your product remains trapped.
-
-
Elution (The "Release"):
-
Elute with 2 M NH
in MeOH (freshly prepared). -
The ammonia deprotonates the amine, breaking the ionic bond.
-
-
Concentration:
-
Evaporate the methanolic ammonia under reduced pressure (keep bath < 40°C).
-
Figure 2: The SCX "Catch and Release" mechanism for amine purification.
The Invisible Product: Detection Issues
Q: I see nothing on the UV trace (254 nm), but the mass spec says it's there.
A: Oxetane amino alcohols often lack a chromophore (conjugated
Troubleshooting Guide:
-
Switch Detectors:
-
ELSD (Evaporative Light Scattering Detector): Universal detection for non-volatiles. Ideal for oxetanes.
-
CAD (Charged Aerosol Detection): Higher sensitivity than ELSD.
-
-
Stains (TLC):
-
KMnO
: Stains the alcohol/amine (Yellow/White on Purple). -
Ninhydrin: Specific for primary/secondary amines (Pink/Red).
-
Anisaldehyde: Excellent for oxygenated heterocycles (often turns oxetanes Blue/Grey).
-
-
Derivatization (Last Resort):
-
React a small aliquot with Benzoyl Chloride. This adds a UV chromophore, allowing you to track the benzoylated standard to locate the free amine fraction.
-
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[8][9] Oxetanes as versatile elements in drug discovery and synthesis.[3][8][9][10][11][12] Angewandte Chemie International Edition, 49(48), 9052-9067.[9]
-
Wuitschik, G., et al. (2010).[8][9] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
-
Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
-
Biotage Application Note. (2023). What can I use to purify polar reaction mixtures? (HILIC Protocols).
Sources
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biotage.com [biotage.com]
- 5. Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SCX disposable cartridge cleanup | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 7. specartridge.com [specartridge.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Oxetanes as versatile elements in drug discovery and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Metabolic Stability of Oxetanes vs. Gem-Dimethyl Groups
[1]
Executive Summary
In modern lead optimization, the gem-dimethyl group (-C(CH3)2-) has long been a staple for blocking metabolically labile sites (the "Thorpe-Ingold effect" and steric shielding). However, this lipophilic moiety often incurs a penalty in aqueous solubility and nonspecific binding.
The oxetane ring (specifically 3,3-disubstituted oxetane) has emerged as a superior bioisostere.[1][2][3][4][5] It mimics the steric bulk and sp³ geometry of the gem-dimethyl group but introduces a strategic dipole. This guide analyzes why oxetanes frequently outperform gem-dimethyl groups in metabolic stability assays, providing the mechanistic rationale, comparative data, and a validated experimental protocol for verification.[6]
Key Takeaway: Replacing a gem-dimethyl group with an oxetane typically reduces LogD (by ~1.0–2.0 units), increases solubility (up to 4000-fold), and lowers intrinsic clearance (
Mechanistic Basis: The "Polar Hydrophobic" Paradox
To understand the stability differences, one must analyze the physicochemical shifts that occur during the bioisosteric replacement.
Steric vs. Electronic Modulation
-
Gem-Dimethyl: Relies on steric bulk to prevent metabolic attack on adjacent carbons.[1] However, it adds significant lipophilicity (
), which increases affinity for the hydrophobic active sites of CYP450 enzymes (particularly CYP3A4), potentially increasing metabolic turnover despite the steric shield. -
Oxetane: The oxygen atom acts as a hydrogen bond acceptor (HBA). It creates a "polar hydrophobic" unit. The ring strain (~110 kJ/mol) and the electronegative oxygen reduce the basicity of adjacent amines (protecting against N-oxidation) and lower the overall LogD.
The Metabolic Shielding Effect
While gem-dimethyl groups physically block access to metabolic soft spots, oxetanes achieve this while simultaneously reducing the compound's affinity for the metabolic enzyme's binding pocket.
Diagram 1: Bioisosteric Decision Logic
This diagram illustrates the decision pathway for replacing a gem-dimethyl group with an oxetane to solve specific ADME liabilities.
Caption: Decision logic for transitioning from gem-dimethyl to oxetane scaffolds to address metabolic and solubility liabilities.
Comparative Performance Data
The following data summarizes general trends observed in matched molecular pair analyses (MMPA) reported by Roche (Carreira/Rogers-Evans groups) and other medicinal chemistry campaigns.
Table 1: Physicochemical and Metabolic Shifts
| Parameter | Gem-Dimethyl (-C(Me)2-) | Oxetane (-C3H4O-) | Impact on Stability |
| Lipophilicity ( | Baseline | -0.5 to -2.3 | High: Lower LogD reduces non-specific CYP binding. |
| Aqueous Solubility | Low | High (4x - 4000x) | Indirect: Reduces precipitation-driven artifacts in assays. |
| Metabolic Soft Spot | Blocks | Blocks | Equal: Both effectively block direct oxidation at the quaternary center. |
| CYP Isoform Liability | High affinity for CYP3A4 | Reduced affinity | High: Oxetane is less likely to be a substrate. |
| Chemical Stability | Inert | Stable (pH > 1) | Neutral: Oxetane is stable under physiological conditions. |
Case Study Highlight: Thalidomide Analogs
In a study comparing thalidomide analogs, replacing the gem-dimethyl group with an oxetane resulted in:
-
Solubility: Increased from <1 µg/mL to >100 µg/mL.
-
Microsomal Clearance (
): Reduced by >50% in human liver microsomes (HLM).
Experimental Protocol: Microsomal Stability Assay
To objectively compare the metabolic stability of a gem-dimethyl containing compound vs. its oxetane analog, use the following standardized Intrinsic Clearance (
Materials
-
Test Systems: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (e.g., XenoTech or Corning).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Methodology
Step 1: Preparation
-
Prepare 10 mM stock solutions of the Gem-dimethyl and Oxetane analogs in DMSO.
-
Dilute to 1 µM working concentration in Phosphate Buffer (Final DMSO < 0.1%).
Step 2: Incubation
-
Pre-incubate microsomes (0.5 mg/mL protein) with test compound at 37°C for 5 minutes.
-
Initiate reaction by adding NADPH regenerating system.
-
Timepoints: Sample at 0, 5, 15, 30, and 45 minutes.
Step 3: Quenching & Analysis
-
Transfer aliquots (50 µL) into Quench Solution (150 µL) at each timepoint.
-
Centrifuge at 4000 rpm for 20 minutes to pellet proteins.
-
Analyze supernatant via LC-MS/MS (monitor parent ion depletion).
Diagram 2: Metabolic Stability Assay Workflow
This diagram outlines the critical path for determining intrinsic clearance.
Caption: Step-by-step workflow for comparative microsomal stability assessment.
Data Calculation
Calculate the in vitro intrinsic clearance (
Validation Criteria:
-
Linearity:
of the decay curve should be > 0.90. -
Controls: Verapamil (high clearance) and Warfarin (low clearance) must fall within historical ranges.
Conclusion & Strategic Recommendations
The transition from gem-dimethyl to oxetane is a high-value strategy in lead optimization. While gem-dimethyl groups effectively solve steric issues, they often create new liabilities in lipophilicity and metabolic clearance.
Recommendations:
-
Early Adoption: Screen oxetane bioisosteres early in the hit-to-lead phase if the gem-dimethyl series shows high LogD (>3.5) or high CYP3A4 clearance.
-
Synthetic Feasibility: Modern photoredox and cross-coupling methods have made 3-oxetanyl building blocks readily accessible; do not avoid them due to perceived synthetic difficulty.
-
Stability Check: Always verify stability in acidic media (simulated gastric fluid), although 3,3-disubstituted oxetanes are generally robust.
References
-
Wuitschik, G., et al. (2010).[7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition.
-
Müller, K., et al. (2012). "Oxetanes as Bioisosteres of Gem-Dimethyl Groups." ChemMedChem.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: X-ray Crystallography of 3-Substituted Oxetan-3-ol Derivatives
Executive Summary
In modern medicinal chemistry, the 3-substituted oxetan-3-ol motif has emerged as a high-value bioisostere, primarily replacing gem-dimethyl and carbonyl groups.[1][2] While structurally subtle, this substitution offers profound physicochemical advantages: it significantly lowers lipophilicity (LogP), enhances aqueous solubility (often by orders of magnitude), and blocks metabolic soft spots without altering the steric bulk of the parent molecule.
This guide provides an in-depth crystallographic comparison of oxetan-3-ol derivatives against their carbocyclic analogs (cyclobutanes) and acyclic surrogates (gem-dimethyls). We focus on the structural causality—how the unique puckering and hydrogen-bonding networks revealed by X-ray diffraction explain the observed DMPK improvements.
Structural Comparative Analysis
To understand why oxetan-3-ols perform differently in biological systems, we must look at their solid-state conformation. The primary comparison is against cyclobutanol (the direct carbocyclic analog) and the gem-dimethyl group (the steric analog).
Crystallographic Metrics Comparison
The following data summarizes average structural parameters derived from the Cambridge Structural Database (CSD) and pivotal studies by Wuitschik et al. (Roche/ETH Zürich).
| Feature | Oxetan-3-ol | Cyclobutanol | gem-Dimethyl | Implication |
| Ring Puckering Angle | ~0° – 10° (Near Planar) | ~25° – 35° (Highly Puckered) | N/A (Acyclic) | Oxetane vectors are more predictable; Cyclobutane substituents are offset. |
| C-X-C Bond Angle | ~90° (Strained) | ~88° | ~109.5° (Tetrahedral) | Oxetane introduces distinct vector constraints compared to acyclic chains. |
| H-Bond Capability | Donor & Acceptor | Donor Only | None | Oxetane ether oxygen is a strong H-bond acceptor; crucial for solubility. |
| LogP Impact | Lowers (~ -1.0 to -2.0) | Neutral/High | High (Lipophilic) | Oxetane reduces lipophilicity while maintaining steric bulk. |
| Metabolic Stability | High (Blocks oxidation) | Moderate | Low (Benzylic oxidation risk) | Oxetane prevents P450 degradation at the 3-position. |
The "Puckering" Factor
X-ray data reveals a critical distinction: Oxetane rings are relatively flat.
-
Cyclobutane: To relieve torsional strain (eclipsing hydrogens), cyclobutane adopts a "butterfly" puckered conformation (~30°). This directs substituents into pseudo-equatorial/axial positions.
-
Oxetane: The replacement of a methylene with oxygen removes one set of eclipsing interactions. Consequently, the ring relaxes into a nearly planar conformation (puckering amplitude < 10°).
-
Significance: When designing a scaffold, replacing a cyclobutane with an oxetane will slightly alter the exit vector of the 3-substituent, potentially affecting ligand-protein binding.
X-Ray Crystallography Insights: Packing & Interactions
The solubility advantage of oxetan-3-ols is directly observable in their crystal packing networks.
Cooperative Hydrogen Bonding
Unlike gem-dimethyl groups (which rely on Van der Waals forces) or cyclobutanols (which are simple donors), oxetan-3-ols act as amphiphilic H-bond modules .
-
Head-to-Tail Motifs: Crystal structures frequently show infinite chains where the hydroxyl proton of Molecule A donates to the ether oxygen of Molecule B.
-
Network Formation: This "cooperative" bonding creates stable, high-melting crystal lattices but also indicates high affinity for aqueous solvation shells, explaining the solubility spike.
Decision Matrix: Bioisosteric Replacement
Use the following logic flow to determine when to deploy the oxetane motif in your lead optimization.
Figure 1: Strategic decision tree for implementing oxetane bioisosteres in drug design.
Experimental Protocol: Crystallizing 3-Substituted Oxetanes
The Challenge: Small, polar, non-aromatic heterocycles like oxetan-3-ols are notoriously difficult to crystallize. They often form oils or amorphous solids due to their high conformational freedom in solution and high solubility. Standard vapor diffusion often fails.
Protocol: Anti-Solvent Slow Evaporation
This method leverages the polarity difference to force an ordered lattice.
Materials:
-
Analyte: >20 mg 3-substituted oxetan-3-ol (high purity >98%).
-
Solvent A (Good solvent): Isopropyl Alcohol (IPA) or Ethyl Acetate.
-
Solvent B (Anti-solvent): n-Heptane or Cyclohexane.
Step-by-Step Workflow:
-
Dissolution: Dissolve the oxetane derivative in the minimum amount of Solvent A at room temperature. Ensure the solution is clear.
-
Filtering: Pass through a 0.2 µm PTFE syringe filter into a clean 4 mL glass vial. Dust serves as a nucleation site for disordered precipitation; we want ordered growth.
-
Layering (Critical Step): Carefully layer Solvent B (Anti-solvent) on top of the solution (Ratio 1:3). Do not mix.
-
Controlled Evaporation: Cover the vial with Parafilm and poke one small hole with a needle. Place in a vibration-free environment at 4°C.
-
Why 4°C? Lower kinetic energy encourages slower, more ordered lattice formation.
-
-
Harvesting: Monitor for 3-7 days. Crystals will likely form at the interface or bottom.
-
Validation: Check for birefringence under a polarized microscope before mounting.
Advanced Workflow: Crystalline Sponge Method
If the molecule remains an oil, use the "Crystalline Sponge" method (soaking the analyte into a pre-formed metal-organic framework).
Figure 2: Workflow for obtaining structural data from difficult-to-crystallize oxetane derivatives.
References
-
Wuitschik, G., et al. (2010).[3] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
- Key Insight: The seminal paper establishing oxetanes as bioisosteres for gem-dimethyl groups, providing extensive lipophilicity and metabolic stability d
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
- Key Insight: Comprehensive review of the synthesis and structural properties of oxetane rings.
-
Cambridge Crystallographic Data Centre (CCDC) . Cambridge Structural Database (CSD).
- Key Insight: Source for aggregate bond angle and puckering d
-
Mullins, J. (2012) . The structure and properties of 3-substituted oxetanes.
- Key Insight: Detailed analysis of the hydrogen bonding capacity and vector alignment of oxetane deriv
Sources
HPLC Purity Assay Development for Oxetane Building Blocks
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary
Oxetane building blocks (3,3-disubstituted oxetanes) have emerged as high-value bioisosteres for gem-dimethyl and carbonyl groups, offering improved metabolic stability and aqueous solubility.[1][2][3][4] However, their analysis presents a distinct paradox: while they are metabolically robust, the strained four-membered ether ring renders them susceptible to acid-catalyzed hydrolysis (ring-opening) during standard HPLC workflows.
This guide objectively compares the standard acidic method (Method A) against the optimized neutral/basic method (Method B) and HILIC alternatives (Method C). It provides a self-validating protocol to ensure that the impurities you see are real synthetic byproducts, not artifacts generated by your analytical method.
Part 1: The Challenge – Acid Sensitivity & Detection
The primary failure mode in oxetane analysis is on-column degradation . Standard HPLC mobile phases often employ 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.0–2.5). Under these conditions, the oxetane oxygen can protonate, creating a good leaving group that facilitates nucleophilic attack by water, leading to ring opening and the formation of 1,3-diols.
Mechanism of Failure (Acidic Conditions)
-
Protonation: The ether oxygen accepts a proton (
) from the mobile phase. -
Ring Strain Release: The ~107 kJ/mol ring strain drives the cleavage of the C-O bond.
-
Hydrolysis: Water attacks the carbocation intermediate, resulting in a ring-opened diol artifact.
Impact on Data: This results in a "ghost peak" (the diol) that increases with run time or temperature, falsely lowering the reported purity of the oxetane building block.
Part 2: Comparative Analysis of Methodologies
We compared three distinct approaches to analyzing a representative library of 3,3-disubstituted oxetane building blocks.
Summary of Performance
| Feature | Method A: Standard Acidic C18 | Method B: HILIC | Method C: Neutral/Basic RP (Recommended) |
| Mobile Phase | 0.1% TFA in Water/MeCN | Ammonium Acetate / MeCN | 10mM Ammonium Bicarbonate (pH 8-10) |
| Stationary Phase | Standard C18 (e.g., SB-C18) | Bare Silica or Amide | Hybrid Particle C18 (e.g., XBridge, Gemini) |
| Oxetane Stability | Poor (Significant degradation) | Good (Aprotic organic rich) | Excellent (Kinetically stable) |
| Peak Shape | Sharp (if stable) | Broad/Tailing | Sharp (High efficiency) |
| Retention | Low (for polar oxetanes) | High | Moderate to High |
| Suitability | NOT RECOMMENDED | Specialized Applications | GOLD STANDARD |
Part 3: The Solution – Validated Experimental Protocol (Method C)
The following protocol utilizes a high-pH stable stationary phase. Oxetanes are remarkably stable under basic conditions (up to pH 10) because the ether oxygen does not protonate, preventing the activation energy required for ring opening.
3.1 Reagents & Equipment
-
Buffer: 10mM Ammonium Bicarbonate (
), adjusted to pH 9.0 with Ammonium Hydroxide. -
Organic Modifier: HPLC Grade Acetonitrile (MeCN).
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Columns engineered for pH 1-12 stability).
-
Detector: CAD (Charged Aerosol Detector) or ELSD is highly recommended.
-
Why? Many aliphatic oxetane building blocks lack a strong UV chromophore. CAD provides near-universal detection for non-volatiles.[5]
-
3.2 Instrument Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Do not exceed 40°C to minimize thermal stress) |
| Injection Vol | 5 µL |
| Diluent | 50:50 MeCN:Water (Neutral) or Isopropanol. Avoid acidic diluents. |
| Detection | UV 210 nm (if applicable) + CAD (Nebulizer Temp: 35°C) |
3.3 Gradient Profile (Time in Minutes)
| Time (min) | % Buffer (A) | % MeCN (B) | Curve |
| 0.00 | 95 | 5 | Initial |
| 10.00 | 5 | 95 | Linear |
| 12.00 | 5 | 95 | Hold |
| 12.10 | 95 | 5 | Re-equilibrate |
| 15.00 | 95 | 5 | End |
Part 4: Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for developing a purity assay for a new oxetane building block, ensuring stability and visibility.
Figure 1: Decision tree for Oxetane HPLC method selection. Note the preference for High pH (Method C) to mitigate ring-opening risks.
Part 5: Self-Validating the Method (Trustworthiness)
To ensure your method is reporting accurate purity and not generating artifacts, perform this simple "Stop-Flow" Experiment :
-
Inject the sample using the Acidic Method (Method A).
-
Stop the flow when the oxetane peak is in the middle of the column (e.g., at 5 minutes).
-
Wait for 1 hour.
-
Restart the flow .
-
Analyze: If the oxetane peak splits or a new peak appears immediately after the pause point, on-column degradation is occurring .
-
Repeat with Method C (High pH). The peak should remain single and intact, validating the method's integrity.
References
-
Wuitschik, G., et al. (2010).[6] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 8979–8982.
-
Burkhard, J. A., et al. (2010).[6] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(5), 2206–2229.
-
Thermo Fisher Scientific. (2020). "Charged Aerosol Detection for Non-Chromophoric Compounds." Application Note.
-
Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][3][4][6][7] Chemical Reviews, 116(19), 12150–12233.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
